molecular formula C8H8ClNO2 B12463249 3-Amino-2-chloro-4-methylbenzoic acid

3-Amino-2-chloro-4-methylbenzoic acid

Cat. No.: B12463249
M. Wt: 185.61 g/mol
InChI Key: DCIJXGBSLHCPOX-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in pharmaceutical and chemical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-chloro-4-methylbenzoic acid typically involves the chlorination of 3-amino-4-methylbenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure regioselectivity, resulting in the chlorination at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors such as toluene derivatives. The process includes nitration, reduction, and subsequent chlorination steps, optimized for high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-2-chloro-4-methylbenzoic acid is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-chloro-4-methylbenzoic acid largely depends on its functional groups. The amino group can form hydrogen bonds with biological targets, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-chloro-4-methylbenzoic acid is unique due to the presence of both amino and chloro groups, which provide a versatile platform for various chemical modifications and biological interactions. This dual functionality makes it a valuable compound in both synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

3-amino-2-chloro-4-methylbenzoic acid

InChI

InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

DCIJXGBSLHCPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)Cl)N

Origin of Product

United States

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